molecular formula C19H31NO B611710 VPC03090 CAS No. 1392202-91-3

VPC03090

カタログ番号: B611710
CAS番号: 1392202-91-3
分子量: 289.463
InChIキー: FXTVJTIVYXHEBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VPC03090, with the chemical name 1-(hydroxymethyl)-3-(3-octylphenyl)cyclobutane, is a conformationally constrained analog of the immunosuppressant FTY720 (fingolimod) that functions as a selective sphingosine 1-phosphate receptor antagonist prodrug . Unlike its agonist counterpart, VPC03090 is phosphorylated in vivo by sphingosine kinase 2 (SK2) to form its active metabolite, VPC03090-P, which acts as a competitive antagonist at the S1P1 and S1P3 receptor subtypes . This mechanism allows it to block S1P signaling, which is implicated in cell survival, growth, proliferation, and migration . The antagonistic activity of its phosphorylated form has been confirmed through guanosine 5´-O-(3-[35S]thio)triphosphate (GTP[γ-35S]) binding assays, Western blot analysis, and calcium mobilization assays . In preclinical research, oral administration of VPC03090 has shown a favorable pharmacokinetic profile with a half-life of approximately 30 hours in mice and a blood concentration ratio of about 1:1 between its phosphorylated and alcohol species . A key area of research for VPC03090 is in oncology, as aberrant S1P signaling is involved in carcinogenesis and tumor angiogenesis . In an immunocompetent mouse model of mammary cancer (4T1 syngeneic tumors), treatment with VPC03090 significantly inhibited the growth of primary tumors, highlighting its potential as a valuable tool for investigating S1P biology in cancer . This makes VPC03090 a critical compound for elucidating the pathophysiological roles of S1P receptors and for exploring the therapeutic potential of S1P receptor antagonism. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

特性

CAS番号

1392202-91-3

分子式

C19H31NO

分子量

289.463

IUPAC名

(1-amino-3-(3-octylphenyl)cyclobutyl)methanol

InChI

InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3

InChIキー

FXTVJTIVYXHEBU-UHFFFAOYSA-N

SMILES

OCC1(N)CC(C2=CC=CC(CCCCCCCC)=C2)C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VPC03090, VPC 03090, VPC-03090

製品の起源

United States

Discovery and Characterization of Vpc03090 As an S1p Receptor Modulator Prodrug

Structural Derivation and Design Principles

The structural design of VPC03090 was influenced by existing S1P receptor modulators, particularly FTY720 (fingolimod).

VPC03090 was developed through structure-activity relationship (SAR) studies exploring the chemical space around FTY720. FTY720 is a sphingosine (B13886) analog that acts as a prodrug, requiring phosphorylation to its active form, FTY720-phosphate, to exert its effects as an S1P receptor agonist. biosensis.comnih.gov VPC03090 shares structural similarities with FTY720 but incorporates specific modifications intended to confer distinct pharmacological properties. nih.govresearchgate.net These modifications include a change in the position of the aryl substituent and the incorporation of a cyclobutyl ring in place of the ethyl linker present in FTY720. nih.gov

A key structural feature of VPC03090 is the inclusion of a cyclobutane (B1203170) scaffold. This four-membered ring serves as a conformationally constrained analog of the flexible ethyl linker found in FTY720. nih.govnih.govwikipedia.org The rigid cyclobutane structure restricts the possible orientations of the molecule's substituents, which can influence its interaction with enzymes and receptors, potentially leading to altered metabolic profiles and receptor subtype selectivity compared to more flexible analogs.

Analogy to FTY720 (Fingolimod) and Structural Modifications

Prodrug Activation and Metabolism of VPC03090

As a prodrug, VPC03090 requires metabolic conversion within the body to become pharmacologically active.

The primary activation pathway for VPC03090 involves phosphorylation by sphingosine kinase 2 (SK2). biosensis.comnih.govnih.govwikipedia.orgnih.govciteab.comresearchgate.net This enzymatic reaction converts the alcohol form, VPC03090, into its active, phosphorylated metabolite, VPC03090-P ([1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate). nih.govnih.govresearchgate.netnus.edu.sg VPC03090-P is the species that interacts with S1P receptors to elicit a biological response. nih.govresearchgate.net Studies using techniques such as guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate binding assays have confirmed the formation of VPC03090-P and its activity at S1P receptors. nih.govresearchgate.net

Sphingosine kinases exist as two main isoforms, SK1 and SK2, which differ in their cellular localization and substrate preferences. guidetoimmunopharmacology.orguniprot.orgfrontiersin.orgnih.gov Research indicates that VPC03090 is preferentially phosphorylated by SK2. nih.govnih.govwikipedia.orgnih.govresearchgate.net This specificity for SK2 over SK1 is a notable characteristic of VPC03090 and distinguishes it from FTY720, which is phosphorylated by both SK1 and SK2. The differential substrate specificity may contribute to variations in the pharmacokinetic and pharmacodynamic profiles of VPC03090 compared to FTY720.

Studies in preclinical models, such as mice, have investigated the in vivo conversion of VPC03090 to VPC03090-P and the pharmacokinetics of both species. Following oral administration of VPC03090 in mice, an approximate 1:1 ratio of the phosphorylated (VPC03090-P) to the alcohol (VPC03090) species has been observed. nih.govresearchgate.net The phosphorylated form, VPC03090-P, exhibits a half-life of approximately 30 hours in mice. nih.govresearchgate.net This demonstrates that VPC03090 is effectively converted to its active metabolite in vivo, and VPC03090-P maintains a relatively long half-life in this preclinical model.

Substrate Specificity for SK2 Versus SK1

Receptor Binding and Ligand Efficacy Profile of VPC03090-P

The active metabolite, VPC03090-P, interacts with multiple S1P receptor subtypes (S1P1-S1P5), exhibiting a varied efficacy profile across these receptors. This profile was determined through various in vitro assays, including GTP[γ-35S] binding assays and calcium mobilization assays, using cells expressing specific human or mouse S1P receptor subtypes. nih.govnih.govresearchgate.net

Competitive Antagonism at S1P1 and S1P3 Receptors

VPC03090-P functions as a competitive antagonist at both human and mouse S1P1 receptors, as well as human S1P3 receptors. nih.govnih.govresearchgate.net Studies using GTP[γ-35S] binding assays demonstrated that VPC03090-P produced concentration-dependent rightward shifts in the S1P agonist concentration-effect curves for human S1P1, mouse S1P1, and human S1P3 receptors, consistent with competitive antagonism. nih.govresearchgate.net For human S1P3, VPC03090-P also significantly decreased the potency of S1P in promoting intracellular Ca2+ mobilization in cells expressing this receptor. nih.govresearchgate.net VPC03090-P alone did not induce a Ca2+ signal, supporting its antagonistic activity at S1P3. nih.govresearchgate.net

Based on Schild regression analysis of GTP[γ-35S] binding data, the estimated Ki values for VPC03090-P were 24 nM for human S1P1, 14 nM for mouse S1P1, and 51 nM for human S1P3. nih.gov

Agonism at S1P4 and S1P5 Receptors

In contrast to its antagonistic activity at S1P1 and S1P3, VPC03090-P acts as an agonist at human S1P4 and human S1P5 receptors. nih.govresearchgate.net At human S1P4, VPC03090-P was found to be more potent and efficacious than S1P in GTP[γ-35S] binding assays. nih.govresearchgate.net The EC50 values were 56 nM for S1P and 17.7 nM for VPC03090-P, with an Emax of VPC03090-P relative to S1P of 1.7. nih.gov For human S1P5, VPC03090-P showed similar potency to S1P but was less efficacious. nih.gov The EC50 values were 4.4 nM for S1P and 2.4 nM for VPC03090-P, with an Emax of VPC03090-P relative to S1P of 0.26. nih.gov

Neutral Activity at S1P2 Receptor

VPC03090-P exhibited neutral activity at the human S1P2 receptor. nih.gov In calcium mobilization assays, VPC03090-P showed neither agonism nor antagonism at human S1P2. nih.gov

Comparative Analysis of Binding Affinities and Potencies with S1P and Other Modulators

The affinity of VPC03090-P for S1P receptors is generally in the range of the natural ligand, S1P. nih.govresearchgate.net VPC03090-P displayed the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3. nih.govresearchgate.net

When comparing the potency of VPC03090-P to other S1P receptor antagonists, VPC03090-P was indistinguishable in potency from VPC44116 at S1P1. nih.govresearchgate.netresearchgate.net However, at S1P3, VPC03090-P was significantly more potent than VPC23019, VPC44116, and W146. nih.govresearchgate.netresearchgate.net

The following table summarizes the activity and affinity of VPC03090-P at different S1P receptor subtypes:

Receptor SubtypeActivityAffinity (Ki/EC50)Notes
hS1P1Competitive AntagonistKi: 24 nM
mS1P1Competitive AntagonistKi: 14 nM
hS1P3Competitive AntagonistKi: 51 nMMore potent than VPC23019, VPC44116, W146 nih.govresearchgate.netresearchgate.net
hS1P4AgonistEC50: 17.7 nMMore potent and efficacious than S1P nih.govresearchgate.net
hS1P5AgonistEC50: 2.4 nMEqually potent but less efficacious than S1P nih.gov
hS1P2NeutralN/ANeither agonism nor antagonism nih.gov

Note: Affinity values are approximate and depend on the specific assay conditions.

Structure-Activity Relationships (SAR) of VPC03090 Analogs

Structure-activity relationship studies were conducted on VPC03090-P to understand how modifications to its structure affect its activity at S1P receptors. nih.govresearchgate.net

Influence of Alkyl Chain Length on S1P Receptor Selectivity and Efficacy

The length of the alkyl chain attached to the phenyl group in VPC03090-P significantly influences its activity, particularly at the S1P1 receptor. nih.govresearchgate.net Analogs of VPC03090-P were synthesized with alkyl chain lengths ranging from seven (C7), nine (C9), to ten (C10) carbon atoms, compared to the eight-carbon chain (C8) in VPC03090-P. nih.govresearchgate.net

In vitro analysis of activity at the S1P1 receptor using a GTP[γ-35S] assay showed that altering the alkyl chain length affected potency. nih.govresearchgate.net For instance, the C10-P analog had an EC50 of 30 nM at S1P1, while the C9-P analog had an EC50 of 178 nM, compared to S1P's EC50 of 10 nM. nih.govresearchgate.net These analogs also exhibited different efficacy at S1P1. nih.govresearchgate.net

The C10 analog of VPC03090, similar to VPC03090, is also a prodrug that is presumably activated by sphingosine kinase 2. nih.govresearchgate.net In vivo studies in mice showed that the C10 analog of VPC03090 significantly lowered peripheral lymphocyte counts, a well-established biomarker of S1P1 agonism, indicating its activity as a prodrug and the importance of the alkyl chain length for in vivo effects. nih.govresearchgate.net The C8 compound (VPC03090) did not produce significant changes in peripheral lymphocyte counts in mice at tested doses, despite achieving plasma concentrations of VPC03090-P above the Ki for S1P1, suggesting complex SAR in vivo. researchgate.net

Impact of Structural Modifications on Receptor Interactions

Structure-activity relationship (SAR) studies played a crucial role in the discovery and characterization of VPC03090. These investigations stemmed from efforts to explore the functional chemical space around the sphingosine analog FTY720 (fingolimod), a known S1P receptor modulator. Through the synthesis and evaluation of conformationally constrained analogs of FTY720, researchers identified compounds with distinct S1P receptor subtype selectivity nih.govnih.gov.

VPC03090, specifically 1-(hydroxymethyl)-3-(3-octylphenyl)cyclobutane, emerged from these studies. A key finding was that VPC03090 functions as a prodrug, requiring phosphorylation by sphingosine kinase 2 to yield its biologically active form, VPC03090-P (3-(3-octylphenyl)-1-(phosphonooxymethyl)cyclobutane) nih.govnih.gov. The presence of the phosphate (B84403) group in VPC03090-P is essential for its activity at S1P receptors, as the nonphosphorylated form, VPC03090, showed negligible activity at concentrations up to 10 µM in GTP[γ-35S] binding assays nih.gov.

Detailed pharmacological profiling of VPC03090-P revealed its specific interaction profile across the five S1P receptor subtypes (S1P1-S1P5). Studies utilizing GTP[γ-35S] binding assays demonstrated that VPC03090-P acts as a competitive antagonist at human S1P1 (hS1P1) and human S1P3 (hS1P3) receptors nih.govresearchgate.net. Schild regression analysis of the competitive antagonism yielded inhibition constant (K_i) values of 24 nM for hS1P1 and 51 nM for hS1P3 nih.gov. Similar competitive antagonism was observed at mouse S1P1 (mS1P1), with a K_i value of 14 nM nih.gov.

In contrast to its antagonistic activity at S1P1 and S1P3, VPC03090-P exhibited agonist activity at human S1P4 (hS1P4) and human S1P5 (hS1P5) receptors nih.govresearchgate.net. At hS1P4, VPC03090-P was found to be more potent and efficacious than the natural ligand S1P nih.gov. For hS1P5, VPC03090-P was equally potent but less efficacious compared to S1P nih.gov. VPC03090-P showed neither agonism nor antagonism at hS1P2 in calcium mobilization assays nih.govresearchgate.net.

The affinity of VPC03090-P for these S1P receptors is in a similar range to that of the natural ligand, S1P nih.gov. Radioligand binding studies corroborated the affinity measurements obtained from functional assays, showing that VPC03090-P displayed the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3 nih.govresearchgate.net.

The impact of structural modifications, particularly alterations to the alkyl chain length, on receptor activity was also investigated. Analogs of VPC03090-P with different alkyl chain lengths (C7, C9, and C10) were synthesized to analyze the SAR for this region of the molecule researchgate.net. In vitro analysis of activity at the S1P1 receptor showed varying potencies. For instance, the C10-P analog had an EC50 value of 30 nM at S1P1, while the C9-P analog had an EC50 value of 178 nM, compared to S1P's EC50 of 10 nM researchgate.net. These results indicate that the length of the alkyl chain influences the potency and efficacy of VPC03090-P analogs at S1P receptors researchgate.net.

The following tables summarize key data on the interaction of VPC03090-P and its analogs with S1P receptors:

Receptor SubtypeSpeciesActivity TypeK_i (nM)EC50 (nM)Emax (relative to S1P)Assay MethodCitation
S1P1HumanAntagonist24--GTP[γ-35S] binding nih.gov
S1P1MouseAntagonist14--GTP[γ-35S] binding nih.gov
S1P3HumanAntagonist51--GTP[γ-35S] binding, Ca2+ mob nih.govresearchgate.net
S1P4HumanAgonist-Potent/Efficacious> 1GTP[γ-35S] binding nih.govresearchgate.net
S1P5HumanAgonist-Equally Potent0.26GTP[γ-35S] binding nih.govresearchgate.net
S1P2HumanNo Agonism/Antagonism---Ca2+ mobilization nih.govresearchgate.net

Note: K_i values are for antagonistic activity, while EC50 and Emax values are for agonistic activity.

CompoundAlkyl Chain LengthActivity at S1P1EC50 at S1P1 (nM)Citation
S1P-Agonist10 researchgate.net
VPC03090-PC8Antagonist- nih.govresearchgate.net
C10-P AnalogC10Agonist30 researchgate.net
C9-P AnalogC9Agonist178 researchgate.net

Molecular Mechanisms of Action and Downstream Signaling Modulation

Modulation of G Protein-Coupled Receptor (GPCR) Signaling

VPC03090-P interacts with S1P receptors, which are a class of GPCRs. nih.govclevelandclinic.orgnih.gov S1P receptors are known to couple with different G proteins (Gαi/o, Gαq, and Gα12/13) to initiate diverse downstream signaling events. nih.govscripps.edu VPC03090-P has demonstrated selective antagonism towards certain S1P receptor subtypes, notably S1P1 and S1P3. researchgate.netnih.gov It has also shown agonist activity at S1P4 and S1P5 receptors. nih.govresearchgate.net

Inhibition of S1P-Induced GTP[γ-35S] Binding Assays

GTP[γ-35S] binding assays are a functional method used to assess the activation of GPCRs. creative-bioarray.comrevvity.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the coupled G protein. creative-bioarray.comrevvity.com Using a non-hydrolyzable analog like GTP[γ-35S] allows for the measurement of G protein activation. creative-bioarray.comrevvity.com

Studies utilizing GTP[γ-35S] binding assays have shown that VPC03090-P behaves as a competitive antagonist at human S1P1 and S1P3 receptors. researchgate.netnih.gov This is evidenced by concentration-dependent rightward shifts in the S1P agonist concentration-effect curves in the presence of VPC03090-P. nih.gov The affinity of VPC03090-P for these receptors has been determined through analysis of these assays. nih.gov

Interactive Table 1: Affinity of VPC03090-P for Human S1P Receptor Subtypes (Based on GTP[γ-35S] Binding and Schild Regression Analysis)

Receptor Subtype (human)Ki (nM)
S1P124 nih.gov
S1P351 nih.gov
S1P417.7 (EC50, agonist activity) nih.govresearchgate.net
S1P52.4 (EC50, agonist activity) nih.govresearchgate.net

Note: Ki values indicate antagonist affinity, while EC50 values indicate agonist potency.

Effects on Intracellular Calcium Mobilization via S1P3

S1P3 receptors are known to couple to Gαq proteins, which leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium from internal stores. scripps.eduresearchgate.netnih.gov

Research using calcium mobilization assays in cells expressing human S1P3 has demonstrated that VPC03090-P significantly decreases the potency of S1P in promoting intracellular calcium mobilization. researchgate.netresearchgate.net The addition of VPC03090-P at a concentration of 1 µM resulted in a shift of the EC50 value for S1P by more than one log order. researchgate.net Importantly, VPC03090-P alone did not induce changes in intracellular calcium signals, which aligns with its observed lack of positive efficacy at the S1P3 receptor in broken cell assays. researchgate.net This further supports its role as an antagonist at the S1P3 receptor. researchgate.netresearchgate.net

Interactive Table 2: Effect of VPC03090-P on S1P-Induced Calcium Mobilization via hS1P3

CompoundEffect on S1P EC50 for Calcium Mobilization (1 µM VPC03090-P)Effect on Intracellular Ca2+ Signal Alone
VPC03090-P + S1PSignificant decrease in S1P potency ( >1 log order shift) researchgate.netNo change researchgate.net

Regulation of Intracellular Signaling Cascades

Beyond its direct effects on S1P receptors, VPC03090-P influences several key intracellular signaling pathways that are downstream of GPCR activation.

Impact on Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in various cellular processes, including cell proliferation, survival, and growth. genome.jpwikipedia.orgnih.gov S1P1 receptor signaling has been shown to promote the enhancement of phosphatidylinositol 3-kinase activity and subsequent phosphorylation of Akt. nih.govresearchgate.net

Studies have investigated the effect of VPC03090-P on Akt phosphorylation in cells expressing human S1P1. nih.govresearchgate.net These studies observed that S1P or SEW2871 (another S1P1 agonist) induced significant Akt phosphorylation, which was inhibited in the presence of VPC03090-P. researchgate.net This indicates that VPC03090-P, as an S1P1 antagonist, can block the activation of the PI3K/Akt pathway mediated by S1P1 signaling. nih.govresearchgate.net

Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is another major signaling cascade activated by various extracellular stimuli, including GPCR ligands. thermofisher.com Activation of S1P1 signaling is known to promote downstream phosphorylation of ERK1/2. nih.govresearchgate.net

Research has shown that S1P or SEW2871 stimulation leads to significant phosphorylation of ERK1/2 in cells expressing human S1P1. researchgate.net This phosphorylation was significantly inhibited when VPC03090-P was present. nih.govresearchgate.net This finding, consistent across multiple experiments, demonstrates that VPC03090-P effectively modulates ERK1/2 phosphorylation by antagonizing S1P1 receptor activity. researchgate.net

Interactive Table 3: Effect of VPC03090-P on S1P-Induced ERK1/2 Phosphorylation via hS1P1

Stimulus + CompoundERK1/2 Phosphorylation Level (Relative Intensity)
Vehicle AloneBaseline
S1P + VehicleSignificantly increased researchgate.net
SEW2871 + VehicleSignificantly increased researchgate.net
S1P + 10 µM VPC03090-PSignificantly inhibited compared to S1P + Vehicle researchgate.net
SEW2871 + 10 µM VPC03090-PSignificantly inhibited compared to SEW2871 + Vehicle researchgate.net
VPC03090-P AloneNo significant difference from Vehicle Alone researchgate.net

Note: Data is representative and based on qualitative interpretation of Western blot results and quantification. researchgate.net

Influence on Rho/Rac GTPase Pathways

Rho and Rac GTPases are members of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, cell motility, and other cellular functions. cytoskeleton.comgenenames.org They act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. genenames.orgnih.gov S1P signaling has been implicated in influencing Rho/Rac GTPase pathways. scispace.com

VPC03090 has been noted in the context of inhibiting tumor growth, which can involve the modulation of pathways like the PI3K-Akt/Rac pathways. scispace.com While direct detailed findings on VPC03090's specific influence on Rho/Rac GTPases were less extensively detailed in the provided search results compared to PI3K/Akt and ERK1/2, the connection between S1P signaling, Rac GTPases, and the potential for inhibition by compounds like VPC03090 has been indicated in research exploring sphingolipid-targeted agents and their impact on tumor growth and related pathways. scispace.commdpi.com Further research would be needed to fully elucidate the precise mechanisms by which VPC03090-P modulates Rho/Rac GTPase activity.

Cellular Responses to VPC03090-P

The interaction of VPC03090-P with S1P receptors translates into various cellular responses, particularly those relevant to cell growth, survival, migration, and adhesion. VPC03090 and its phosphorylated form have been investigated for their potential as anticancer agents, with studies demonstrating inhibitory effects on tumor growth in experimental models. nih.gov

Regulation of Cell Proliferation and Survival Pathways

Sphingosine-1-phosphate (S1P) signaling is widely recognized for its role in promoting cell survival, growth, and proliferation. nih.govwikidata.orglipidmaps.org Conversely, ceramide, another key sphingolipid, is generally associated with growth arrest and the induction of apoptosis. wikidata.orglipidmaps.org The balance between these two lipids, often referred to as the sphingolipid rheostat, is crucial in determining cell fate. wikidata.org By acting as an antagonist of S1P receptors, particularly S1P1 which is linked to pro-survival signaling, VPC03090-P is believed to exert its effects by inhibiting these pro-survival pathways. nih.gov Analogues of myriocin (B1677593), such as VPC03090 and OSU-2S, which modulate S1P signaling, have shown promise with observed anticancer properties in both in vitro and in vivo studies. nih.govwikidata.org The targeting of S1PR1 and S1PR3 by compounds like VPC03090 is currently under preclinical evaluation for their potential therapeutic applications in cancer. nih.govwikipedia.org Inhibiting the pro-survival S1P-S1PR signaling axis represents a potential strategy to influence cancer cell fate. nih.gov

Effects on Cell Migration and Adhesion

S1P signaling is implicated in the regulation of cell migration and adhesion, processes critical for various physiological and pathological events, including immune cell trafficking and cancer metastasis. wikidata.orgwikipedia.orgciteab.comwikidata.orgnih.gov S1PR1, a target of VPC03090-P antagonism, is known to be involved in normal chemotaxis towards S1P and plays a role in cell migration. uni.lu Activation of S1P receptors can influence cellular motility, for instance, by promoting Rho activation which can subsequently inhibit Rac and reduce cell migration. biosensis.com VPC03090 is listed among S1PR1/3 antagonists that have been shown to affect cell migration. citeab.com

Cell adhesion, the process by which cells interact and attach to each other and the extracellular matrix, is also influenced by S1P signaling. wikidata.orgnih.govbiosensis.comguidetoimmunopharmacology.org S1P1 activation, for example, can enhance the integrity of endothelial cell barriers by strengthening cell-cell junctions. nih.gov VPC03090-P has been noted to affect soluble vascular cell adhesion molecule-1 (sVCAM-1), indicating an influence on adhesion processes. citeab.com

Influence on Apoptosis and Cell Cycle Progression

Apoptosis, or programmed cell death, is a fundamental biological process essential for development and tissue homeostasis, serving to eliminate damaged or unwanted cells. senescence.infociteab.comnih.gov It is characterized by distinct cellular events such as DNA fragmentation and changes in mitochondrial membrane potential. ebiohippo.com The cell cycle, which governs cell proliferation, is intimately linked with the apoptotic machinery. citeab.comnih.gov Manipulation of the cell cycle can either promote or inhibit apoptosis, and proteins involved in proliferative pathways can influence a cell's sensitivity to apoptotic signals. citeab.comnih.gov

As mentioned earlier, S1P signaling, particularly through S1P1, is known to promote anti-apoptotic and pro-survival responses, counteracting the pro-apoptotic effects of ceramide. nih.govwikidata.orglipidmaps.org By antagonizing S1P receptors, VPC03090-P is expected to disrupt these pro-survival signals, thereby potentially influencing the balance towards pro-apoptotic pathways. While the direct impact of VPC03090-P on specific phases of the cell cycle or the intricate molecular cascades of apoptosis (extrinsic or intrinsic pathways) is not extensively detailed in the provided search results, its role as an inhibitor of pro-survival S1P signaling suggests an indirect influence on these processes, potentially sensitizing cells to death signals or affecting cell cycle progression that is coupled to survival.

Summary of Key Data

Compound NameTarget(s) Affected by VPC03090-PObserved Cellular Effect(s)
S1P1 ReceptorAntagonismInhibition of pro-survival signaling, potential antiangiogenic effects, influence on migration and adhesion. nih.govtocris.comguidetopharmacology.orguni.lu
S1P3 ReceptorAntagonismInhibition of S1P-induced intracellular Ca2+ mobilization, influence on migration. nih.govtocris.comguidetopharmacology.orgciteab.com
S1P4 ReceptorBindingAffinity noted, but functional outcome of interaction with VPC03090-P not detailed in provided sources. guidetopharmacology.org
S1P5 ReceptorBindingHighest affinity noted, but functional outcome of interaction with VPC03090-P not detailed in provided sources. guidetopharmacology.org
Cell ProliferationInhibition (indirectly via S1P1 antagonism)VPC03090 and VPC03090-P evaluated as anticancer agents, inhibiting tumor growth. nih.govwikidata.org
Cell SurvivalInhibition (via S1P1 antagonism)Counteracting pro-survival S1P signaling. nih.govwikidata.orglipidmaps.org
Cell MigrationModulationListed as affecting migration, S1PR1 involved in chemotaxis. wikidata.orgwikipedia.orgciteab.comuni.lubiosensis.com
Cell AdhesionModulationAffecting sVCAM-1, S1P1 influences cell-cell junctions. citeab.comnih.govbiosensis.comguidetoimmunopharmacology.org
ApoptosisPromotion (indirectly via S1P1 antagonism)Counteracting anti-apoptotic S1P signaling. nih.govwikidata.orglipidmaps.org
Cell CycleIndirect influenceLinked to cell survival pathways affected by S1P signaling. citeab.comnih.gov

Preclinical Research Applications and Biological Insights in Disease Models

Role in Cancer Biology and Antineoplastic Potential

Preclinical studies have explored the potential of VPC03090 as an anticancer agent, focusing on its ability to inhibit tumor growth and its mechanisms of action, particularly through S1P receptor antagonism. researchgate.netnih.gov

Inhibition of Tumor Growth in Mouse Models (e.g., Mammary Cancer)

Research indicates that VPC03090 can inhibit tumor growth in vivo mouse models, including those for breast cancer. scispace.comresearchgate.net Studies using mouse mammary gland cancer models, which can mimic aspects of human breast cancer progression, have shown promising results with S1P receptor antagonists like VPC03090. scispace.comresearchgate.netd-nb.info For instance, daily intraperitoneal injections of VPC03090 at a dose of 6.2 mg/kg/day were shown to reduce median tumor volume by three-fold compared to vehicle treatment in a mouse model. nih.gov This finding suggests that VPC03090 warrants further investigation in additional cancer models. nih.gov Mouse models, including genetically engineered models (GEMs) and patient-derived xenograft (PDX) models, are valuable tools for investigating mechanisms of cancer progression and evaluating potential therapeutics like VPC03090. d-nb.infonih.govnih.gov

S1P Receptor Antagonism as a Therapeutic Strategy in Various Cancers (e.g., Hepatoma, Hepatocellular Carcinoma, Gastric, Prostate, Breast Cancers, NSCLC)

S1P signaling plays a role in processes such as cell survival, growth, proliferation, and migration, making S1P receptor antagonists a subject of extensive evaluation as potential anticancer agents in various in vivo models. researchgate.netnih.gov Studies suggest that cancers such as hepatoma, hepatocellular carcinoma (HCC), gastric, prostate, and breast tumors may be responsive to S1P receptor antagonists. researchgate.netnih.gov S1P receptor antagonism is being explored as a therapeutic strategy in these cancers, as well as in non-small cell lung cancer (NSCLC). researchgate.netnih.govhse.ie VPC03090, as an S1P receptor antagonist, contributes to this area of research. researchgate.netfrontiersin.org The phosphorylated form, VPC03090-P, has been characterized for its potency at different S1P receptors, showing indistinguishable potency compared to VPC44116 at S1P1, and significantly greater potency than VPC23019, VPC44116, and W146 at S1P3. researchgate.netresearchgate.net VPC03090-P also showed activity at hS1P4 and hS1P5. researchgate.net

Mechanistic Insights into Anti-Tumor Effects (e.g., Anti-angiogenic effects, impact on cancer cell viability and signaling)

The anti-tumor effects of VPC03090 are linked to its influence on S1P signaling pathways, which are involved in various cellular processes critical for cancer progression. researchgate.net S1P signaling can increase cell survival, growth, and proliferation. researchgate.net By antagonizing S1P receptors, VPC03090 can interfere with these pro-survival and proliferative signals. researchgate.net

VPC03090-P has been shown to inhibit signaling targets downstream of S1P receptors. researchgate.net For example, in CHO cells expressing human S1P1, VPC03090-P inhibited the phosphorylation of ERK1/2 evoked by S1P or SEW2871. researchgate.net Similarly, S1P- or SEW2871-evoked Akt phosphorylation was also inhibited by VPC03090-P. researchgate.net VPC03090-P also significantly decreased the potency of S1P as a promoter of intracellular Ca2+ mobilization in CHO cells expressing human S1P3, consistent with its antagonistic activity at this receptor. researchgate.net These findings indicate that VPC03090, through its active form, can modulate key signaling pathways involved in cell growth and survival. researchgate.net

Furthermore, angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. thno.orgd-nb.infonih.gov Anti-angiogenic therapies aim to inhibit this process. thno.orgd-nb.info While the direct anti-angiogenic effects of VPC03090 are not explicitly detailed in the provided snippets, S1P signaling is known to be involved in regulating endothelial cell function and angiogenesis. nih.govfrontiersin.org Therefore, S1P receptor antagonism by VPC03090 could potentially exert anti-angiogenic effects, contributing to its anti-tumor activity. Research on anti-angiogenic agents highlights their role in reducing tumor blood supply and growth. d-nb.info

Comparison with Other Sphingolipid Pathway Inhibitors (e.g., Myriocin (B1677593), OSU-2S)

VPC03090 is a synthetic analog related to myriocin and fingolimod (B1672674) (FTY720), all of which have been evaluated as anticancer agents. researchgate.netnih.gov Myriocin is an inhibitor of serine palmitoyltransferase (SPT), an enzyme involved in the initial step of sphingolipid biosynthesis. frontiersin.org OSU-2S is another synthetic analog of myriocin and an S1P antagonist. nih.gov

Studies have compared the efficacy of OSU-2S and FTY720 in hepatocellular carcinoma tumor xenograft models. nih.gov Both agents, at a dose of 5 mg/kg, completely suppressed Hep3B tumor growth relative to the vehicle control. nih.gov While the provided information highlights the evaluation of related compounds, specific direct comparisons of the anti-tumor efficacy or mechanistic differences between VPC03090, Myriocin, and OSU-2S are not extensively detailed in the search results beyond their classification as sphingolipid pathway modulators being investigated for cancer therapy. researchgate.netnih.govfrontiersin.orgagu.edu.tr However, the structural similarity between VPC03090 and FTY720 suggested that VPC03090 could also be a substrate for sphingosine (B13886) kinases, and in vitro testing confirmed it is a substrate for human and mouse sphingosine kinase 2 (SK2). researchgate.net Phosphorylation by SK-2 is a mechanism by which compounds like VPC03090 can exert their effects. agu.edu.tr

Here is a table summarizing some preclinical findings related to S1P receptor antagonists in cancer models:

CompoundCancer Type (Model)Key FindingSource
VPC03090Mammary Cancer (Mouse Model)Reduced median tumor volume by 3-fold compared to vehicle. nih.gov
OSU-2SHepatocellular Carcinoma (Hep3B xenograft mouse model)Completely suppressed tumor growth at 5 mg/kg. nih.gov
FTY720Hepatocellular Carcinoma (Hep3B xenograft mouse model)Completely suppressed tumor growth at 5 mg/kg. nih.gov
VPC03090-PCHO cells expressing human S1P1Inhibited S1P- or SEW2871-evoked ERK1/2 phosphorylation. researchgate.net
VPC03090-PCHO cells expressing human S1P3Decreased potency of S1P in promoting intracellular Ca2+ mobilization. researchgate.net

Contributions to Immunological Research (Excluding Clinical Human Trial Data)

VPC03090, as an S1P receptor modulator, has implications in immunological research, particularly concerning the modulation of immune cell trafficking.

Distinguishing VPC03090's effects from S1P1 agonists like FTY720 in immune regulation

VPC03090 and FTY720 (fingolimod) are both compounds that interact with S1P receptors, but they exhibit distinct pharmacological profiles, leading to different effects on immune regulation. FTY720 is a prodrug that is phosphorylated to FTY720-phosphate, which acts as a functional agonist at S1P1, S1P3, S1P4, and S1P5 receptors biosensis.comfrontiersin.orgaimspress.com. This agonism at S1P1 leads to the internalization and degradation of the receptor, effectively blocking lymphocyte egress from secondary lymphoid organs and causing peripheral lymphopenia aimspress.comjci.org. This mechanism is the basis for FTY720's use in treating multiple sclerosis biosensis.comfrontiersin.orgaimspress.com.

In contrast, VPC03090 is also a prodrug that is phosphorylated by sphingosine kinase 2 to its active form, VPC03090-P nih.govnih.govresearchgate.net. However, VPC03090-P acts as a competitive antagonist at human and mouse S1P1 receptors and human S1P3 receptors nih.gov. At human S1P4 and S1P5 receptors, VPC03090-P demonstrates agonist activity nih.gov. This differential activity at S1P receptor subtypes distinguishes VPC03090's effects from the broad agonism of FTY720-phosphate.

A key distinction in immune regulation lies in their effects on lymphocyte trafficking. While FTY720 induces lymphopenia by sequestering lymphocytes in lymphoid organs, studies with VPC03090 have shown no significant changes in peripheral lymphocyte counts in mice nih.govresearchgate.net. This lack of lymphopenia with VPC03090, despite its activity at S1P1, highlights the difference in its mechanism compared to the functional antagonism induced by FTY720-phosphate's S1P1 degradation.

Furthermore, while FTY720 has been shown to affect Th17 and Th1 responses and the balance between Th1 and Treg cells, and has direct effects on the CNS by modulating astrocytes and oligodendrocytes, the specific effects of VPC03090 on these aspects of immune regulation are explored in the context of its distinct receptor profile jci.org.

Research Tool for S1P Receptor Biology

VPC03090 and its phosphorylated form, VPC03090-P, serve as valuable research tools for dissecting the complex biology of S1P receptors and their associated signaling pathways.

Elucidating Subtype-Specific Functions of S1P Receptors

The subtype-selective nature of VPC03090-P makes it particularly useful for elucidating the distinct functions of individual S1P receptor subtypes (S1P1-S1P5). By acting as a competitive antagonist at S1P1 and S1P3, and an agonist at S1P4 and S1P5, VPC03090-P allows researchers to selectively modulate the activity of these receptors and study the downstream consequences nih.gov.

For instance, studies using VPC03090-P have helped to characterize the roles of S1P1 and S1P3 in various cellular processes by blocking the effects of endogenous S1P at these specific receptors nih.gov. This selective inhibition or activation provides insights into the specific contributions of each receptor subtype to physiological and pathological conditions.

Probing Complex S1P Signaling Pathways in Cellular and Animal Models

VPC03090 is utilized in both cellular and animal models to probe the intricate S1P signaling pathways. In cellular assays, VPC03090-P has been used in GTP[γ-35S] binding assays to assess its activity at different S1P receptor subtypes nih.gov. These assays provide quantitative data on the binding affinity and efficacy of VPC03090-P at each receptor.

Interactive Table: Affinity of VPC03090-P for S1P Receptors (Based on GTP[γ-35S] binding assay) nih.gov

Receptor SubtypeSpeciesActivityKi (nM)
S1P1HumanAntagonist24
S1P1MouseAntagonist14
S1P3HumanAntagonist51
S1P4HumanAgonist17.7 (EC50)
S1P5HumanAgonist2.4 (EC50)

Note: EC50 values are provided for agonist activity.

Furthermore, VPC03090-P has been used in calcium mobilization assays to confirm its effects on downstream signaling pathways, particularly those coupled to Gq proteins like S1P3 nih.govresearchgate.net. By observing the changes in intracellular calcium levels upon S1P stimulation in the presence and absence of VPC03090-P, researchers can confirm its antagonistic activity and understand its impact on specific signaling cascades.

In animal models, VPC03090 has been employed to investigate the physiological consequences of modulating S1P receptors in a more complex in vivo setting. Studies in mice have assessed its impact on tumor growth, demonstrating its potential antineoplastic effects in an immunocompetent mouse mammary cancer model nih.govnih.gov. These in vivo studies complement the in vitro findings and provide valuable insights into the therapeutic potential and the role of S1P signaling in disease progression. VPC03090 is considered under preclinical evaluation for its potential as an anticancer drug targeting S1PR1 and S1PR3 researchgate.netnih.govnih.govnih.gov.

The use of VPC03090 as a research tool allows for a deeper understanding of S1P receptor pharmacology and the diverse roles of S1P signaling in various biological processes and disease states.

Advanced Methodologies for Studying Vpc03090 and Its Analogs

Biochemical and Biophysical Assays

Biochemical and biophysical assays are crucial for characterizing the direct interaction between VPC03090-P and S1P receptors, often utilizing isolated cell membranes or purified receptor proteins.

Radioligand Binding Assays (e.g., GTP[γ-35S] Binding)

Radioligand binding assays, particularly the GTP[γ-35S] binding assay, are fundamental for assessing the binding affinity and functional activity of compounds at G protein-coupled receptors (GPCRs), including S1P receptors. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of activated G proteins. creative-bioarray.comrevvity.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer and subsequent binding of [35S]GTPγS. creative-bioarray.comrevvity.com Antagonists, like VPC03090-P at S1P1 and S1P3, inhibit agonist-stimulated GTP[γ-35S] binding. nih.govresearchgate.net

Studies using GTP[γ-35S] binding assays have shown that VPC03090 is phosphorylated to VPC03090-P, which then acts as a competitive antagonist at human S1P1 and S1P3 receptors. nih.govnih.gov VPC03090-P demonstrated inverse agonism at human S1P1 and S1P3 receptors in this assay format. nih.gov Concentration-dependent rightward shifts in the S1P agonist concentration-effect curve were observed in the presence of VPC03090-P at human S1P1, mouse S1P1, and human S1P3, consistent with competitive antagonism. nih.gov

Data from GTP[γ-35S] binding assays have been used to determine binding affinity (Ki or Kd) of VPC03090-P for different S1P receptor subtypes. nih.gov The affinity constants determined by radioligand binding studies closely correlated with EC50 values derived from GTP[γ-35S] agonist concentration-response curves or Schild regression analysis for competitive antagonism. nih.gov VPC03090-P exhibited the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3. nih.gov Furthermore, VPC03090-P showed agonist activity at human S1P4 and S1P5 receptors in GTP[γ-35S] binding assays. nih.govresearchgate.net

Table 1: Representative VPC03090-P Activity at S1P Receptors in GTP[γ-35S] Binding Assay

Receptor SubtypeActivityNotes
Human S1P1AntagonistCompetitive, Inverse Agonism observed
Mouse S1P1AntagonistCompetitive
Human S1P3AntagonistCompetitive, Inverse Agonism observed
Human S1P4AgonistMore potent and efficacious than S1P
Human S1P5AgonistEqually potent, less efficacious than S1P

*Based on findings from GTP[γ-35S] binding assays nih.govresearchgate.net.

Cell-Based Functional Assays

Cell-based assays are essential for evaluating the functional consequences of VPC03090 and its analogs on cellular processes mediated by S1P receptors. These assays are performed in live cells expressing the receptor of interest.

Calcium Mobilization Assays in Receptor-Expressing Cells

Calcium mobilization assays are widely used to measure the activation of GPCRs that couple to the Gq protein, leading to the release of intracellular calcium stores. eurofinsdiscovery.commultispaninc.comaatbio.com S1P3 receptors are known to couple to Gq, influencing inositol (B14025) triphosphate formation and the mobilization of Ca2+ from intracellular stores. nih.govresearchgate.net

Research has utilized calcium mobilization assays in CHO cells expressing human S1P3 receptors to investigate the effect of VPC03090-P. nih.govresearchgate.net These studies demonstrated that VPC03090-P significantly decreased the potency of S1P as a promoter of intracellular Ca2+ mobilization. nih.govresearchgate.net The addition of 1 µM VPC03090-P shifted the EC50 value for S1P in this assay by more than one log order. nih.govresearchgate.net VPC03090-P alone did not induce a change in intracellular Ca2+ signal, consistent with its classification as an antagonist at S1P3. researchgate.net Calcium mobilization assays have confirmed the effects of VPC03090-P on downstream S1P receptor signaling. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com VPC03090-P has been shown to behave as a competitive antagonist at S1P1, S1P3, and S1P5 receptors in calcium mobilization assays, shifting agonist concentration-response curves by one log order or more at a concentration of 1 µM. researchgate.net VPC03090-P exhibited neither agonism nor antagonism at human S1P2 in a Ca2+ mobilization assay. researchgate.net

Table 2: Effect of VPC03090-P on S1P-induced Calcium Mobilization

Receptor SubtypeEffect on S1P-induced Ca2+ MobilizationNotes
Human S1P3Significantly decreased S1P potencyShifted S1P EC50 by >1 log order at 1 µM
Human S1P2No agonism or antagonism observed

*Based on findings from calcium mobilization assays nih.govresearchgate.netresearchgate.net.

Cell Migration and Proliferation Assays

Cell migration and proliferation are key biological processes that can be influenced by S1P signaling through its receptors. Assays measuring these cellular responses are used to evaluate the functional impact of compounds like VPC03090. frontiersin.orgnih.govmdpi.comresearchgate.netibidi.com Aberrant S1P signaling has been implicated in processes such as immune cell trafficking, angiogenesis, and carcinogenesis, which involve cell migration and proliferation. nih.govnih.gov

While the search results indicate that S1P signaling affects cell survival, differentiation, proliferation, and migration, and that VPC03090 has been applied in a mouse mammary cancer model to assess its antineoplastic potential, leading to significant inhibition of tumor growth, specific data on VPC03090 or its analogs in in vitro cell migration and proliferation assays were not prominently detailed in the provided snippets. nih.govnih.govresearchgate.net However, the broader context of S1P receptor research suggests that such assays are standard for evaluating the functional effects of S1P receptor modulators. For instance, selective S1P1 antagonists have been shown to inhibit cell proliferation and migration in response to various growth factors. researchgate.net Cell migration assays can include methods like wound healing assays, Boyden chamber assays, or more advanced 3D spheroid-based assays. nih.govmdpi.comresearchgate.netibidi.com Cell proliferation assays often involve measuring metabolic activity or DNA synthesis. frontiersin.org

Western Blot Analysis for Downstream Signaling Pathway Activation

Western blot analysis is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications, such as phosphorylation, which is indicative of signaling pathway activation. asu.eduthermofisher.combio-rad-antibodies.com This method is crucial for confirming the effects of S1P receptor modulation on downstream signaling cascades. nih.govnih.govresearchgate.netsigmaaldrich.com

Studies have employed Western blot analysis to confirm the effects of VPC03090-P on downstream S1P receptor signaling. nih.govnih.govresearchgate.netsigmaaldrich.com For example, Western blot was used to detect the phosphorylation state of ERK1/2 in CHO cells expressing human S1P1. researchgate.net Treatment with VPC03090-P was shown to influence the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is known to be activated downstream of S1P receptors. researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org Quantification of the signal intensity of phosphorylated ERK1/2 bands detected by Western blot provides a measure of the extent of pathway activation. researchgate.net Activation of MAPK and Akt pathways has been noted as downstream effects of S1P3 activation. guidetopharmacology.orgguidetoimmunopharmacology.org

Table 3: Downstream Signaling Pathways Investigated by Western Blot

Receptor SubtypeDownstream Pathway InvestigatedObservation with VPC03090-P
Human S1P1ERK1/2 phosphorylation (MAPK)Influence on phosphorylation researchgate.net
S1P3MAPK, AktActivation noted with S1P3 activation guidetopharmacology.orgguidetoimmunopharmacology.org

*Based on findings from Western blot analysis and known S1P receptor signaling researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org.

Gene Expression Analysis (RT-qPCR) for Receptor Expression

Real-time quantitative PCR (RT-qPCR) is a widely used technique for accurate, sensitive, and rapid measurement of gene expression levels. gmo-qpcr-analysis.commdpi.comresearchgate.netfrontiersin.org It is considered a gold standard for medium-throughput gene expression analysis. gmo-qpcr-analysis.com RT-qPCR can be applied to study the expression of receptors targeted by VPC03090, such as the sphingosine (B13886) 1-phosphate receptors (S1PRs), in various cell types or tissues. mdpi.comfrontiersin.org

The RT-qPCR workflow involves several critical steps, including experimental design, sample preparation, RNA extraction and quality control, reverse transcription, PCR amplification, and data analysis. gmo-qpcr-analysis.com Proper quality assurance and control throughout the entire process are essential to ensure the accuracy and reliability of the results. gmo-qpcr-analysis.com This includes selecting appropriate reference genes for normalization, which are expected to have stable expression regardless of experimental conditions. mdpi.comfrontiersin.org

By quantifying the mRNA levels of specific S1PR subtypes (S1PR1-5), researchers can assess their baseline expression profiles and how they might be modulated under different conditions or in the presence of VPC03090 or its analogs. This information is crucial for understanding the potential cellular targets and mechanisms of action of these compounds.

Preclinical In Vivo Models

Preclinical in vivo models, particularly mouse models, are indispensable for evaluating the efficacy, pharmacokinetics, and biological effects of VPC03090 and its analogs in a complex biological system.

Mouse Models of Cancer

Mouse models of cancer are frequently used to investigate the potential of compounds like VPC03090 as anti-cancer agents. nih.govresearchgate.netresearchgate.netscispace.comagu.edu.trfrontiersin.org Aberrant S1P signaling has been implicated in carcinogenesis, making S1P receptor modulators potential therapeutic targets. nih.govresearchgate.net VPC03090, an S1P1/3 antagonist prodrug, has been assessed for its effectiveness in inhibiting tumor growth in mouse cancer models. nih.gov

One study utilized an ectopic Lewis lung carcinoma model in mice to evaluate VPC03090. nih.gov In this model, treatment was initiated after tumors were detectable. nih.gov However, measurements of subcutaneous tumor volume over time showed no significant differences between vehicle- and VPC03090-treated animals in this specific model. nih.gov

Other studies have explored VPC03090 in different mouse cancer models, including a mouse mammary cancer model and mouse breast cancer models, to assess its potential in inhibiting tumor growth in vivo. researchgate.netscispace.comagu.edu.tr These models provide valuable insights into the in vivo activity and potential therapeutic applications of VPC03090 in oncology.

Pharmacokinetic Analysis in Animal Models (e.g., LC-MS for Prodrug and Phosphorylated Species)

Pharmacokinetic analysis in animal models is critical to understand how VPC03090 is absorbed, distributed, metabolized, and excreted. Since VPC03090 is a prodrug, its conversion to the active phosphorylated form, VPC03090-P, is a key aspect of its pharmacokinetics. nih.govresearchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is a quantitative method commonly used to measure the levels of both the prodrug (VPC03090) and its phosphorylated species (VPC03090-P) in biological samples such as plasma from animal models. nih.govrsc.orgrsc.org This technique allows for the simultaneous determination and quantification of these related compounds. rsc.org

Studies in mice have utilized LC-MS to assess the plasma levels of VPC03090 and VPC03090-P after administration. nih.gov For instance, after a single 10 mg/kg intraperitoneal dose of VPC03090 in mice, plasma levels at 16 hours were measured as 860 nM (± 142 nM) for VPC03090-P and 568 nM (± 79.7 nM) for VPC03090. nih.gov Oral administration of VPC03090 in mice demonstrated rapid phosphorylation in vivo, resulting in an approximate 1:1 ratio of phosphorylated to alcohol species with a half-life of 30 hours. nih.gov

LC-MS analysis in sphingosine kinase 2 null mice treated with VPC03090 showed high plasma concentrations of VPC03090 but undetectable levels of VPC03090-P, indicating that sphingosine kinase 2 is responsible for the in vivo phosphorylation of VPC03090. nih.gov

The following table summarizes pharmacokinetic data for VPC03090 and VPC03090-P in mice:

CompoundDose (mg/kg)Route of AdministrationTime PointPlasma Concentration (nM)nCitation
VPC03090-P10i.p.16 h860 ± 1425 nih.gov
VPC0309010i.p.16 h568 ± 79.75 nih.gov
VPC03090-P10Oral GavageRapidRapid phosphorylation- nih.gov
VPC03090-P30i.p. (SK2 null mice)15 hUndetectable (< 2.5 nM)4 nih.gov
VPC0309030i.p. (SK2 null mice)15 hMicromolar range- nih.gov

These pharmacokinetic studies using LC-MS are vital for understanding the in vivo behavior of VPC03090, its conversion to the active form, and its duration of action, which informs further preclinical and potential clinical development.

Computational and Structural Biology Approaches

Computational and structural biology techniques provide valuable tools for understanding the interaction of VPC03090 and its analogs with their target receptors at an atomic level, guiding the design of novel compounds.

Molecular Modeling and Docking Studies to Receptor Active Sites

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as VPC03090 or VPC03090-P, within the binding site of a receptor protein and to estimate the binding affinity. nih.govajol.infonanoschool.in These methods are crucial in structure-based drug design. nanoschool.in3ds.comdesertsci.com

Software like BIOVIA Discovery Studio and Molecular Operating Environment (MOE) are commonly used for molecular modeling and docking simulations. nanoschool.in3ds.comchemcomp.com These tools allow researchers to visualize protein structures, identify active sites, and simulate the interactions between the ligand and the receptor. 3ds.comchemcomp.com Docking studies can help to understand the nature and mode of binding interactions, including the specific amino acid residues involved. ajol.info

For VPC03090-P, which acts as an antagonist at S1P1 and S1P3 receptors, molecular docking could be used to model its binding to the ligand-binding pockets of these receptors. nih.gov This can provide insights into the key interactions that contribute to its affinity and selectivity for these subtypes. By analyzing the predicted binding poses and interactions, researchers can gain a better understanding of the structural basis for the observed pharmacological activity.

Structure-Based Drug Design (e.g., Inspired by Myriocin)

Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target to guide the design of new ligands. desertsci.comrigaku.comsaromics.com This often involves obtaining high-resolution structures of the target protein, often in complex with a ligand, through techniques like X-ray crystallography. rigaku.com

The development of S1P receptor modulators, including VPC03090, has been influenced by naturally occurring compounds like Myriocin (B1677593). Myriocin is a potent inhibitor of serine palmitoyltransferase, an enzyme involved in sphingolipid synthesis. frontiersin.org While Myriocin itself is not an S1P receptor ligand, its discovery and the subsequent understanding of sphingolipid metabolism and signaling pathways, particularly the role of S1P and its receptors, have inspired the design of compounds targeting this system. frontiersin.orgpracticalneurology.com

FTY720 (fingolimod), a nonselective S1P receptor agonist prodrug, is a well-known example of a compound developed based on insights from sphingolipid biology and can be considered to be inspired by the broader field initiated by studies of compounds like Myriocin. frontiersin.orgpracticalneurology.comresearchgate.net VPC03090 is described as an FTY720 analog. researchgate.net

SBDD approaches, potentially leveraging structural information of S1P receptors and known ligands, can be applied to design novel VPC03090 analogs with improved potency, selectivity, or pharmacokinetic properties. desertsci.comsaromics.com This involves analyzing the interactions of existing ligands with the receptor structure and using this information to design new molecules with favorable binding characteristics. Computational tools, including molecular modeling and docking, are integral to this process, allowing for the in silico screening and optimization of potential drug candidates before their synthesis and experimental testing. nanoschool.indesertsci.com

Future Directions and Unanswered Questions in Vpc03090 Research

Exploration of Additional Therapeutic Applications Beyond Cancer (Preclinical)

While initial research highlighted VPC03090's antineoplastic potential in a mouse mammary cancer model, showing significant inhibition of tumor growth, the broader therapeutic applications of this compound beyond oncology are an area for future preclinical exploration. nih.govnih.gov The involvement of S1P receptors in various physiological processes suggests potential roles for S1P modulators in other disease contexts. For instance, S1P signaling is implicated in immune and neurodegenerative disorders. biorxiv.orgnih.gov Preclinical studies could investigate the effects of VPC03090 in models of such conditions, considering its activity at multiple S1P receptor subtypes. The exploration of CAR T therapy, for example, is expanding beyond cancer to treat autoimmune diseases, chronic infections, and fibrosis in preclinical and clinical studies, indicating a broader interest in novel therapeutic modalities for non-oncological conditions. nih.govnih.govmdpi.com While this is a different therapeutic approach, it illustrates the wider scope of research into severe diseases beyond cancer.

Investigation of Potential Synergistic Effects with Other Research Compounds

The potential for VPC03090 to exhibit synergistic effects when combined with other research compounds is another avenue for future investigation. Synergism in drug combinations can lead to enhanced therapeutic outcomes or allow for reduced doses of individual compounds, potentially minimizing toxicity. mdpi.comnih.govmdpi.com Preclinical studies could explore combinations of VPC03090 with other agents, particularly those targeting pathways involved in diseases where S1P signaling plays a role. This could include other S1P receptor modulators or compounds targeting related signaling cascades. For example, research in oncology explores synergistic vulnerabilities and combination therapies. nih.govaacrjournals.org While VPC03090 has shown efficacy as a single agent in a preclinical cancer model, investigating its effects in combination with other anti-cancer agents could reveal synergistic interactions that enhance its therapeutic index.

Understanding of Long-Term Effects and Potential Off-Target Mechanisms in Preclinical Models

While studies have examined the pharmacokinetics of VPC03090 in mice, including its half-life, a comprehensive understanding of its long-term effects and potential off-target mechanisms in preclinical models is essential. nih.govnih.gov Off-target interactions, where a compound interacts with unintended biological targets, can lead to unforeseen toxicities. frontiersin.orgnih.gov Although VPC03090-P has demonstrated selectivity for S1P1/3 antagonism and S1P4/5 agonism, a thorough investigation into potential interactions with other receptors, enzymes, or pathways over extended exposure periods in preclinical models is warranted. Anticipating and understanding potential off-target effects and resistance mechanisms in preclinical settings is crucial for informing future research and potential therapeutic development. frontiersin.orgmdpi.com

Development of Novel Analogs with Enhanced Selectivity or Potency for Specific S1P Receptors

VPC03090 is an analog of FTY720, a known S1P receptor modulator. nih.govnih.govresearchgate.net The development of novel analogs of VPC03090 with enhanced selectivity or potency for specific S1P receptor subtypes represents a significant future direction. Given the diverse roles of the five S1P receptor subtypes (S1P1-S1P5), compounds with tailored receptor profiles could offer more targeted therapeutic effects and potentially reduced off-target activity. biorxiv.orgnih.gov Structure-activity relationship studies, similar to those conducted during the discovery of VPC03090, could guide the design and synthesis of new analogs with improved pharmacological properties for specific applications. nih.govresearchgate.netnih.gov

Q & A

What criteria should guide the formulation of research questions for studies on VPC03090?

A well-structured research question must adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor and practical applicability . Additionally, it should be specific (avoiding vague terms), complex (requiring in-depth analysis), and grounded in gaps identified during literature reviews . For example: "How does VPC03090 modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological outcome]?"

Q. What methodologies are recommended for conducting a literature review on VPC03090’s existing studies?

Use systematic review protocols with defined inclusion/exclusion criteria and keyword strategies (e.g., "VPC03090 AND pharmacokinetics" OR "VPC03090 AND [target protein]") across databases like PubMed and SciFinder . Evaluate sources using the CRAP checklist (Currency, Relevance, Authority, Purpose) to prioritize peer-reviewed journals and avoid biased or outdated data . Document search terms, databases, and screening processes to ensure reproducibility .

Q. How can researchers design initial experiments to assess VPC03090’s biochemical activity?

Begin with dose-response assays to establish potency (e.g., IC50/EC50 values) and selectivity screens against related targets to minimize off-target effects . Include positive/negative controls (e.g., known inhibitors/agonists) and validate findings using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression changes) . Pre-register protocols to address potential biases .

Advanced Research Questions

Q. How should researchers address contradictory findings in existing literature on VPC03090’s mechanisms?

Conduct meta-analyses to statistically synthesize data from multiple studies, identifying heterogeneity sources (e.g., variations in experimental models or dosages) . Employ method triangulation , combining quantitative (e.g., transcriptomics) and qualitative (e.g., pathway enrichment analysis) approaches to validate hypotheses . Replicate conflicting experiments under standardized conditions (e.g., cell line authentication, controlled assay parameters) .

Q. What strategies optimize the synthesis of VPC03090 analogs for structure-activity relationship (SAR) studies?

Use computational chemistry tools (e.g., molecular docking, DFT calculations) to predict modifications enhancing binding affinity or selectivity . Prioritize synthetic routes with high atom economy and scalability, validated by HPLC/MS purity checks and NMR structural confirmation . Cross-reference synthetic protocols with literature accounts to avoid redundant efforts .

Q. How can interdisciplinary approaches enhance understanding of VPC03090’s in vivo pharmacokinetics?

Integrate pharmacokinetic modeling (e.g., compartmental analysis) with imaging techniques (e.g., PET/MRI) to track biodistribution in real time . Collaborate with computational biologists to develop multiscale models linking molecular interactions to organism-level effects . Ensure ethical compliance in animal/human trials by obtaining IRB approvals and adhering to 3R principles (Replacement, Reduction, Refinement) .

Q. What statistical methods are robust for analyzing nonlinear dose-response data in VPC03090 studies?

Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/Emax values, using tools like GraphPad Prism . For high-dimensional data (e.g., omics), use machine learning algorithms (e.g., random forests) to identify predictive biomarkers . Report confidence intervals and effect sizes to contextualize significance beyond p-values .

Methodological Considerations

  • Ethical Data Collection : Ensure informed consent in human trials and anonymize sensitive data .
  • Instrumentation : Use validated equipment (e.g., calibrated microplate readers) and document SOPs for reproducibility .
  • Interdisciplinary Collaboration : Engage statisticians, synthetic chemists, and clinicians early to align experimental design with analytical capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VPC03090
Reactant of Route 2
VPC03090

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。